3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
CAS No.: 1904371-43-2
Cat. No.: VC4517007
Molecular Formula: C16H11F3N4O2
Molecular Weight: 348.285
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904371-43-2 |
|---|---|
| Molecular Formula | C16H11F3N4O2 |
| Molecular Weight | 348.285 |
| IUPAC Name | 3,4-difluoro-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C16H11F3N4O2/c17-10-2-4-14-11(8-10)16(25)23(22-21-14)6-5-20-15(24)9-1-3-12(18)13(19)7-9/h1-4,7-8H,5-6H2,(H,20,24) |
| Standard InChI Key | WDUNVGOOXJIUOH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F)F |
Introduction
Potential Biological Applications
Benzotriazine derivatives have been explored for their potential in treating diseases associated with GPR139, a G protein-coupled receptor involved in various physiological processes . Compounds similar to 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d] triazin-3(4H)-yl)ethyl)benzamide might be investigated for their ability to modulate GPR139 or other receptors, potentially leading to therapeutic applications.
Synthesis and Chemical Modifications
The synthesis of benzotriazine derivatives often involves multi-step reactions that include the formation of the benzotriazine ring and the attachment of various substituents. For 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d] triazin-3(4H)-yl)ethyl)benzamide, synthesis might involve the preparation of the benzotriazine core followed by the introduction of the benzamide moiety and fluorine substituents.
Future Research Directions
Future studies should focus on synthesizing 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d] triazin-3(4H)-yl)ethyl)benzamide and evaluating its biological activity, particularly in relation to GPR139 or other relevant targets. Additionally, exploring the structural modifications that enhance its efficacy and safety profile would be beneficial.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume